methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction, where a halogenated precursor reacts with dimethylamine.
Final Assembly: The final compound is assembled through a series of condensation and esterification reactions, where the intermediate compounds are combined under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles such as dimethylamine in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds with desired properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H26N2O3/c1-17-22(24(28)29-4)21(16-19-10-12-20(13-11-19)25(2)3)23(27)26(17)15-14-18-8-6-5-7-9-18/h5-13,16H,14-15H2,1-4H3/b21-16- |
InChI Key |
OKSPVAFSMDOUPH-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)N(C)C)C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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